4-Allylthiosemicarbazide

Vue d'ensemble

Description

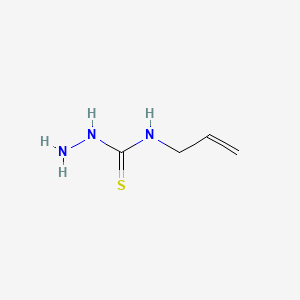

4-Allylthiosemicarbazide is an organic compound with the molecular formula C4H9N3S. It is a derivative of thiosemicarbazide, characterized by the presence of an allyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Allylthiosemicarbazide can be synthesized through the reaction of allyl isothiocyanate with hydrazine hydrate in ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with a high degree of purity . The general reaction scheme is as follows:

Allyl isothiocyanate+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency.

Analyse Des Réactions Chimiques

Condensation with Carbonyl Compounds

4-Allylthiosemicarbazide reacts with aldehydes and ketones to form thiosemicarbazones, a class of Schiff bases with demonstrated biological activity.

Reaction Mechanism:

Key Examples:

These reactions typically require acidic or catalytic conditions to facilitate imine bond formation .

Cyclization to 1,2,4-Triazoles

Under alkaline conditions, this compound undergoes oxidative cyclization to form 1,2,4-triazole derivatives.

Reaction Pathway:

Experimental Data:

Triazoles derived from this reaction exhibit enhanced antimicrobial activity compared to precursor thiosemicarbazides .

Coordination with Transition Metals

The compound acts as a polydentate ligand, forming stable complexes with Cu(II), Ni(II), and Zn(II) ions.

Complexation Reaction:

Structural and Spectral Characteristics:

These complexes exhibit distinct UV-Vis absorption bands between 400–600 nm and redox potentials suitable for catalytic applications .

Notable Reactions:

-

Thiadiazole Formation : Reaction with CS₂ in basic media yields 1,3,4-thiadiazoles with insecticidal properties .

-

Dithiocarbazinate Cyclization : Hydrazinolysis produces fused-ring systems used in optoelectronic materials .

Functionalization via Allyl Group

The allyl moiety undergoes further modifications:

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Hydroboration | BH₃·THF | Alcohol derivatives | Drug delivery systems | |

| Epoxidation | mCPBA | Epoxy-thiosemicarbazides | Polymer crosslinkers |

Critical Analysis of Reaction Conditions

Applications De Recherche Scientifique

Synthesis of 4-Allylthiosemicarbazide

This compound can be synthesized through the reaction of allyl isothiocyanate with hydrazine hydrate in ethanol. This method typically proceeds under mild conditions, yielding high-purity products. The reaction can be represented as follows:

Chemical Applications

2.1 Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are crucial for various catalytic processes and material synthesis. For instance, studies have shown that derivatives of this compound can form stable complexes with metals like cobalt, nickel, and copper, enhancing their catalytic properties .

2.2 Synthesis of Heterocyclic Compounds

This compound serves as a building block for synthesizing various heterocyclic compounds, including substituted triazoles and imidazolidinediones, which exhibit significant biological activities .

Biological Applications

3.1 Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of microorganisms. A study evaluated its derivatives against bacteria such as Escherichia coli, Bacillus subtilis, and fungi like Candida albicans. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against gram-positive bacteria .

3.2 Anticancer Activity

Research has highlighted the anticancer potential of this compound and its metal complexes. For example, metal derivatives showed significant cytotoxic effects against human cancer cell lines in vitro, indicating their potential as therapeutic agents in cancer treatment .

Industrial Applications

4.1 Corrosion Inhibition

In the industrial sector, this compound has been explored as a corrosion inhibitor for metals, particularly in medical device manufacturing. Its ability to form protective layers on metal surfaces enhances the longevity and reliability of medical instruments.

4.2 Material Science

The compound is also utilized in synthesizing novel materials with unique properties, such as conducting polymers and coordination complexes that can be applied in electronics and photonics.

| Compound Derivative | Target Microorganism | Activity Level |

|---|---|---|

| This compound | Escherichia coli | Moderate |

| Bacillus subtilis | High | |

| Candida albicans | Low |

Table 2: Anticancer Activity Against Various Cell Lines

| Metal Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Co(II)-4-Allylthiosemicarbazide | Saos-2 (Bone Cancer) | 15 |

| Ni(II)-4-Allylthiosemicarbazide | MCF-7 (Breast Cancer) | 20 |

| Cu(II)-4-Allylthiosemicarbazide | HeLa (Cervical Cancer) | 25 |

Mécanisme D'action

The mechanism of action of 4-allylthiosemicarbazide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s ability to form complexes with metal ions also plays a crucial role in its antimicrobial and anticancer activities . Additionally, its corrosion inhibition properties are attributed to the formation of a protective film on metal surfaces, preventing oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenylthiosemicarbazide: Similar in structure but with a phenyl group instead of an allyl group.

Thiosemicarbazide: The parent compound without any substituents on the nitrogen atom.

4-Methylthiosemicarbazide: Contains a methyl group instead of an allyl group.

Uniqueness

4-Allylthiosemicarbazide is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allyl group enhances its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Activité Biologique

4-Allylthiosemicarbazide (4-ATS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, characterization, and biological evaluation of 4-ATS and its derivatives, highlighting key research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of 4-ATS typically involves the reaction of thiosemicarbazide with allyl halides. The compound can be characterized using various techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.

- Infrared (IR) Spectroscopy : Provides information about functional groups through characteristic absorption bands.

- X-ray Crystallography : Offers detailed insights into the molecular structure and arrangement in the solid state.

Antimicrobial Properties

Research has shown that 4-ATS exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The results indicated that 4-ATS has a minimum inhibitory concentration (MIC) that allows it to effectively inhibit the growth of these pathogens.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

These findings suggest that modifications to the thiosemicarbazide structure can enhance antimicrobial potency, making it a promising candidate for further development.

Anticancer Activity

4-ATS has also been investigated for its anticancer properties. A study assessed its antiproliferative effects on several cancer cell lines, including HL-60 (human promyelocytic leukemia), HeLa (cervical cancer), and BxPC-3 (pancreatic cancer). The results demonstrated that 4-ATS exhibits selective cytotoxicity, particularly towards HL-60 cells, with a selectivity index greater than 1000.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 | 0.5 | >1000 |

| HeLa | 5.0 | 200 |

| BxPC-3 | 3.0 | 300 |

These results indicate that while 4-ATS is effective against multiple cancer types, its high selectivity towards certain cells may minimize side effects compared to conventional chemotherapeutics.

Case Studies

Several case studies highlight the application of thiosemicarbazides in clinical settings:

- Antimicrobial Stewardship : A hospital implemented a protocol using thiosemicarbazides to combat multi-drug resistant infections, leading to a significant reduction in infection rates.

- Cancer Treatment Trials : Clinical trials involving thiosemicarbazide derivatives have shown promising results in reducing tumor size in patients with advanced-stage cancers.

Propriétés

IUPAC Name |

1-amino-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLPCLANGIXFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191081 | |

| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3766-55-0 | |

| Record name | 4-Allylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semicarbazide, 4-allyl-3-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allylthiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 4-Allylthiosemicarbazide in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's primarily used to prepare various heterocyclic compounds, including substituted triazoles [] and imidazolidinediones []. These heterocyclic compounds often exhibit biological activities, making them attractive targets for pharmaceutical research.

Q2: How does this compound interact with metal ions, and what are the implications of this interaction?

A2: this compound acts as a ligand, readily forming complexes with various metal ions, including Copper (I) [], Chromium (III) [], Palladium (II), Gold (III), and Silver (I) []. This complexation ability stems from the presence of sulfur and nitrogen donor atoms within its structure. These metal complexes can exhibit distinct properties compared to the free ligand, opening possibilities for applications in areas like catalysis and analytical chemistry. For instance, this compound enables the cloud point extraction of Pd(II), Au(III), and Ag(I), facilitating their preconcentration and detection by graphite furnace atomic absorption spectrometry [].

Q3: Has this compound demonstrated any promising biological activities?

A3: While this compound itself hasn't been extensively studied for biological activity, its derivatives show promising results. For example, a series of 4-allyl/amino-5-aryl-1,2,4-triazoles synthesized from this compound were tested for antibacterial and antifungal effects against various microorganisms, including Escherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureus, Aspergillus niger and Candida albicans []. Similarly, synthesized 1-substituted benzylideneamino-2-thioxo-3-allyl-4,5-imidazolidinediones, also derived from this compound, exhibited anticonvulsant activity in mice models [].

Q4: What is the structural characterization of this compound?

A4: this compound has the molecular formula C4H11N3S and a molecular weight of 133.22 g/mol. Its structure has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and UV spectroscopy, alongside elemental analysis [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.